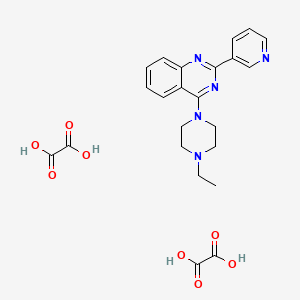
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) is a quinazoline derivative that has been studied for its potential therapeutic properties. It is a small molecule that can be synthesized in the laboratory and has been found to have a number of different effects on the body.
科学研究应用
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) has been studied for its potential therapeutic properties in a number of different areas. It has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi. It has also been studied for its potential to act as an anti-inflammatory and anti-oxidant agent. In addition, it has also been studied for its potential to act as an anti-viral agent and to act as a modulator of the immune system.
作用机制
The exact mechanism of action of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) is not yet fully understood. However, it is believed to act by targeting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) has been found to have a number of different biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the growth of certain types of bacteria and fungi. It has also been found to act as an anti-inflammatory agent, to act as an antioxidant, and to modulate the immune system. In addition, it has been found to have an effect on the metabolism of lipids and carbohydrates.
实验室实验的优点和局限性
The use of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a small molecule, which makes it easy to synthesize and work with in the laboratory. Additionally, it is relatively inexpensive and can be readily obtained from a number of different sources. The main limitation is that its mechanism of action is not yet fully understood, which can make it difficult to predict the results of a particular experiment.
未来方向
There are a number of potential future directions for the use of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid). One potential direction is to further investigate its potential therapeutic properties, such as its potential anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted on its potential to modulate the immune system and its potential to act as an antioxidant. Finally, further research could be conducted on its potential to act as an anti-viral agent.
合成方法
4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) can be synthesized in the laboratory using several different methods. The most common method is the Suzuki reaction, which involves the reaction of a halogenated quinazoline derivative with boronic acid in the presence of a palladium catalyst. This reaction yields the desired product in high yields with high purity. Other methods for the synthesis of 4-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline; bis(oxalic acid) include the Ullmann reaction, the Buchwald-Hartwig reaction, and the Stille reaction.
属性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylquinazoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5.2C2H2O4/c1-2-23-10-12-24(13-11-23)19-16-7-3-4-8-17(16)21-18(22-19)15-6-5-9-20-14-15;2*3-1(4)2(5)6/h3-9,14H,2,10-13H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPSCGKPPAQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)quinazoline dioxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-methylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione; bis(oxalic acid)](/img/structure/B6525633.png)
![ethyl 4-(4-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)propanamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B6525639.png)
![ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate; oxalic acid](/img/structure/B6525640.png)
![ethyl 2-[2-(4-ethylpiperazin-1-yl)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525651.png)
![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-ethylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525656.png)
![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(4-ethylpiperazin-1-yl)ethan-1-one; bis(oxalic acid)](/img/structure/B6525665.png)
![4-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525668.png)
![ethyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanamido]-4-(4-fluorophenyl)thiophene-3-carboxylate; oxalic acid](/img/structure/B6525669.png)
![N-benzyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-amine; oxalic acid](/img/structure/B6525672.png)
![3-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene; bis(oxalic acid)](/img/structure/B6525677.png)
![10-ethyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene; bis(oxalic acid)](/img/structure/B6525684.png)
![ethyl 6-methyl-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525695.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)